molecular formula C10H14N2O B1661891 N,N-dimethyl-3-pyridin-4-ylpropanamide CAS No. 99169-50-3

N,N-dimethyl-3-pyridin-4-ylpropanamide

Cat. No. B1661891
CAS RN: 99169-50-3
M. Wt: 178.23 g/mol
InChI Key: YESFJLBISUFNFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-dimethyl-3-pyridin-4-ylpropanamide or similar compounds could involve an umpolung approach to the hydroboration of pyridines . This process consists of a formal boryl anion addition to pyridine, which produces an N-boryl pyridyl anion complex, and the subsequent protonation of the anion complex . This method allows for the synthesis of multi-substituted N-H 1,4-dihydropyridine (1,4-DHP) derivatives .


Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-3-pyridin-4-ylpropanamide” consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.


Chemical Reactions Analysis

The chemical reactions involving “N,N-dimethyl-3-pyridin-4-ylpropanamide” or similar compounds could involve an umpolung approach to the hydroboration of pyridines . This process consists of a formal boryl anion addition to pyridine, which produces an N-boryl pyridyl anion complex, and the subsequent protonation of the anion complex .

properties

IUPAC Name

N,N-dimethyl-3-pyridin-4-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12(2)10(13)4-3-9-5-7-11-8-6-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESFJLBISUFNFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381334
Record name N,N-dimethyl-3-pyridin-4-ylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-3-pyridin-4-ylpropanamide

CAS RN

99169-50-3
Record name N,N-dimethyl-3-pyridin-4-ylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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